Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride
Description
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride is a bicyclic organic compound characterized by a strained [3.1.1] ring system containing an oxygen atom (oxabicyclo) and functional groups including an aminomethyl moiety and a methyl ester. Its molecular formula is C₉H₁₆ClNO₃ (as a hydrochloride salt), with a molecular weight of 207.7 g/mol . The compound exhibits a purity of ≥95% and is typically used in research settings, though commercial availability has been discontinued .
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
RXEJQGWZVYUPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(CC1C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation using a transition metal catalyst such as ruthenium (II) to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxabicyclo ring system provides structural rigidity. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Bicyclic Core Variations
a. Thia-Azabicyclo[3.2.0]heptane Derivatives
- Example Compound: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Key Differences :
- Ring System : Replaces the oxabicyclo[3.1.1] core with a 4-thia-1-azabicyclo[3.2.0] system, incorporating sulfur and nitrogen atoms.
- Functional Groups : Contains β-lactam-like amide bonds and a 4-hydroxyphenylacetamido side chain, indicative of antibiotic activity (e.g., cephalosporins).
- Applications : Pharmacopeial-grade material with standardized tests for crystallinity and impurities (e.g., dimethylaniline) .
b. 2-Oxabicyclo[2.2.2]octane Derivatives
- Example Compound: Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate hydrochloride .
- Key Differences: Ring System: Larger [2.2.2] bicyclic framework, reducing ring strain compared to [3.1.1]. Substituents: Features a tert-butyl carbamate protecting group on the aminomethyl moiety, enhancing stability during synthesis. Availability: Actively supplied by multiple vendors in China, Japan, and the U.S., unlike the discontinued target compound .
Functional Group and Physicochemical Comparisons
Biological Activity
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride is a bicyclic compound with potential pharmaceutical applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and it features a bicyclo[3.1.1] heptane framework that is known for various interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₃ |
| Molecular Weight | 192.64 g/mol |
| SMILES | CC12CC(C1)C(CO2)N |
| InChI Key | VGXUJPLZZFLGKF-UHFFFAOYSA-N |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The bicyclic nature allows for specific binding affinities, which can modulate receptor activity.
Pharmacological Effects
- Neuropharmacology : Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models.
- Antinociceptive Activity : Similar compounds have demonstrated pain-relieving properties through modulation of pain pathways in the central nervous system.
Study 1: Anxiolytic Effects
A study conducted on rodents evaluated the anxiolytic potential of the compound using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Study 2: Antinociceptive Properties
In a separate investigation, the antinociceptive effects were assessed using the formalin test in mice. The compound showed a dose-dependent reduction in pain responses, indicating potential as a therapeutic agent for pain management.
Study 3: Neurotransmitter Interaction
Research focusing on receptor binding profiles revealed that the compound has a high affinity for serotonin receptors (5-HT2A) and moderate affinity for dopamine receptors (D2). This suggests that it may influence mood and behavior through serotonergic and dopaminergic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
